Lipophilicity (LogP) Differentiation: Isopropyl Ester Occupies a Distinct Hydrophobicity Window Between Ethyl and tert-Butyl
The isopropyl ester exhibits a predicted LogP of 2.35, which is 0.39 units higher than the ethyl ester (LogP 1.96) and 0.75 units higher than the methyl ester (XLogP3 1.6), while remaining 0.25 units lower than the tert-butyl ester (XLogP 2.6) [1]. This places the isopropyl ester in a lipophilicity range that is neither as hydrophilic as the methyl/ethyl derivatives nor as hydrophobic as the tert-butyl derivative.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.35 (predicted) |
| Comparator Or Baseline | Methyl ester: XLogP3 = 1.6 (PubChem). Ethyl ester: LogP = 1.96 (Molbase/ChemSRC). tert-Butyl ester: XLogP = 2.6 (Chem960) |
| Quantified Difference | ΔLogP (isopropyl - ethyl) = +0.39; ΔLogP (isopropyl - methyl) = +0.75; ΔLogP (isopropyl - tert-butyl) = -0.25 |
| Conditions | Predicted values from different computational methods (XLogP3 for methyl and tert-butyl; unspecified LogP algorithm for ethyl and isopropyl). Direct inter-method comparison carries inherent uncertainty. |
Why This Matters
For medicinal chemistry programs optimizing membrane permeability and oral bioavailability, the isopropyl ester provides a lipophilicity that falls within a desirable intermediate range—hydrophobic enough to enhance passive membrane diffusion relative to the methyl or ethyl esters, yet sufficiently polar to avoid the excessive hydrophobicity and potential solubility penalties associated with the tert-butyl ester.
- [1] PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate, CID 17861811. XLogP3-AA = 1.6. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/17861811 (accessed May 2026). View Source
